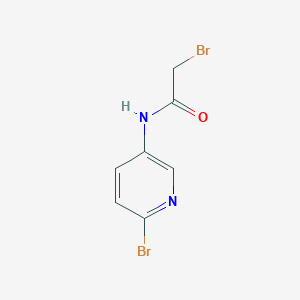

2-bromo-N-(6-bromopyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2N2O |

|---|---|

Molecular Weight |

293.94 g/mol |

IUPAC Name |

2-bromo-N-(6-bromopyridin-3-yl)acetamide |

InChI |

InChI=1S/C7H6Br2N2O/c8-3-7(12)11-5-1-2-6(9)10-4-5/h1-2,4H,3H2,(H,11,12) |

InChI Key |

HRDADDPYJBNORA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1NC(=O)CBr)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo N 6 Bromopyridin 3 Yl Acetamide and Its Precursors

Regioselective Bromination Approaches for Pyridine (B92270) Ring Functionalization

The primary precursor for the target compound is 6-bromopyridin-3-amine. Its synthesis hinges on the regioselective bromination of 3-aminopyridine, a process that must direct the bromine atom specifically to the C6 position of the pyridine ring. The amino group at the C3 position is an activating, ortho-, para-director. Therefore, direct bromination tends to favor substitution at the C2 and C4 positions. However, specific reagents and conditions can achieve the desired C6 bromination.

A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction of 3-aminopyridine with NBS in a solvent like acetonitrile allows for controlled, regioselective bromination to yield 3-amino-6-bromopyridine (B21960) sigmaaldrich.com. The selectivity of this reaction is a key advantage, minimizing the formation of undesired isomers.

Other advanced methods for regioselective halogenation have been explored for pyridine systems. While elemental bromine can be a harsh reagent leading to multiple substitutions, milder and more selective brominating systems have been developed sci-hub.se. For instance, strategies analogous to those used for fused pyridine N-oxides, which employ activators like p-toluenesulfonic anhydride with a bromide source such as tetrabutylammonium bromide, represent a milder approach than using reagents like phosphorus oxybromide (POBr₃) tcichemicals.com. Theoretical studies on electrophilic aromatic bromination further aid in understanding and predicting the positional selectivity based on the electronic properties of the substituted pyridine ring nih.gov.

Table 1: Comparison of Bromination Methods for Pyridine Derivatives

| Brominating Agent | Substrate | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 3-Aminopyridine | Acetonitrile | Regioselective synthesis of 3-Amino-6-bromopyridine. | sigmaaldrich.com |

| Tetrabutylammonium bromide / p-Toluenesulfonic anhydride | Fused Pyridine N-Oxides | Mild conditions | High C2-regioselectivity, avoiding harsh reagents. | tcichemicals.com |

| Bromine (Br₂) | Aniline (analogous) | In situ protection (n-BuLi, Me₃SnCl) | High regioselectivity for p-bromoaniline. | nih.gov |

Amidation Strategies for N-Acylation of Bromopyridine Derivatives

The formation of the amide bond in 2-bromo-N-(6-bromopyridin-3-yl)acetamide is achieved by the N-acylation of 6-bromopyridin-3-amine. The most direct method involves reacting the amine with a 2-bromoacetyl halide, such as 2-bromoacetyl chloride or 2-bromoacetyl bromide, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct acs.orgresearchgate.net.

Various strategies have been developed to enhance the efficiency and selectivity of N-acylation reactions. These include:

Classical Acylation: The use of acyl chlorides or anhydrides in an inert solvent with a base like triethylamine or pyridine is a well-established method acs.orgnih.gov. The reaction's progress can often be monitored by techniques like thin-layer chromatography (TLC).

Catalyst-Free Conditions: Research has shown that N-acylation can, in some cases, proceed efficiently without a catalyst, particularly with reactive acylating agents like acetic anhydride orientjchem.org. This simplifies the purification process and aligns with green chemistry principles.

Advanced Acylating Agents: Benzotriazole-based chemistry offers an alternative to traditional acyl halides. N-acylbenzotriazoles can be prepared and subsequently used to acylate amines, often under mild conditions and sometimes in aqueous media, which provides an environmentally benign route nih.gov.

Continuous-Flow Synthesis: Modern synthetic chemistry has embraced continuous-flow processes, which can offer superior control over reaction parameters. N-acetylation of amines has been successfully performed using acetonitrile as both the reagent and solvent at elevated temperature and pressure in a flow reactor, demonstrating a novel approach that avoids hazardous acylating agents mdpi.com.

Table 2: Selected N-Acylation Strategies for Amines

| Method | Acylating Agent | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Acylation | Acyl Chlorides/Anhydrides | Inert solvent, organic base (e.g., K₂CO₃, triethylamine) | Widely applicable, well-understood mechanism. | nih.gov |

| Benzotriazole Chemistry | N-acylbenzotriazoles | Aqueous media, microwave irradiation | "Greener" approach, good yields. | nih.gov |

| Catalyst-Free | Acetic Anhydride | Solvent-free or in water | Simplified procedure, reduced waste. | orientjchem.org |

| Continuous-Flow | Acetonitrile | High temperature and pressure, alumina catalyst | Avoids hazardous reagents, efficient, scalable. | mdpi.com |

Convergent Synthesis Routes Utilizing Pre-functionalized Building Blocks

A convergent synthesis strategy is inherently more efficient for multi-step syntheses compared to a linear approach, as it minimizes the propagation of yield losses wikipedia.org. The synthesis of this compound is a classic example of a convergent approach.

In this strategy, the two primary components of the final molecule are prepared independently as pre-functionalized building blocks:

Building Block A: 6-bromopyridin-3-amine

Building Block B: A 2-bromoacetylating agent (e.g., 2-bromoacetyl chloride)

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in the Synthesis of this compound

Optimizing the final amidation step is crucial for maximizing the yield and purity of this compound. Several reaction parameters can be systematically varied to achieve the best outcome.

Solvent: The choice of solvent can influence reactant solubility and reaction rate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used for acylation reactions.

Base: A base is typically required to scavenge the HCl or HBr produced during the reaction. Non-nucleophilic organic bases like triethylamine or diisopropylethylamine are standard choices. Inorganic bases such as potassium carbonate can also be effective, particularly in polar aprotic solvents nih.gov.

Temperature: The reaction temperature affects the rate of amide formation. While some acylations proceed readily at room temperature, others may require heating to achieve a reasonable reaction time researchgate.net. In some cases, using elevated temperatures in a sealed pressure tube can drive sluggish reactions to completion georgiasouthern.edu. Conversely, cooling may be necessary to control exothermic reactions and prevent side-product formation.

Reaction Time: The optimal reaction time is determined by monitoring the consumption of the starting materials. Insufficient time leads to incomplete conversion, while excessively long times can result in the degradation of products or the formation of impurities.

Energy Input: Alternative energy sources, such as microwave irradiation, have been shown to significantly accelerate N-acylation reactions, often reducing reaction times from hours to minutes and improving yields compared to conventional heating nih.gov.

Table 3: Illustrative Optimization of Amidation Conditions

| Parameter Varied | Condition | Observed Effect on Yield/Time | Reference Principle |

|---|---|---|---|

| Temperature | 25 °C | Moderate yield, longer reaction time (e.g., 8-12 h). | researchgate.net |

| 65 °C | Higher yield, shorter reaction time (e.g., 2-4 h). | ||

| Energy Source | Conventional Heating | 1-2 hours for completion. | nih.gov |

| Microwave Irradiation (50 °C) | 15-20 minutes for completion. | ||

| Catalyst/Conditions | Base Catalyzed | Good yields, potential for side-products. | orientjchem.org |

| Catalyst-Free | Excellent yields, simplified work-up. |

Chemical Reactivity and Transformation Pathways of 2 Bromo N 6 Bromopyridin 3 Yl Acetamide

Investigations into the Reactivity Profile of the Bromine Atom on the Acetamide (B32628) Moiety

The bromine atom on the acetamide portion of the molecule is positioned at the α-carbon relative to the carbonyl group. This α-bromoacetamido functional group is a potent electrophile, rendering the carbon atom to which it is attached susceptible to attack by a wide array of nucleophiles.

The primary reaction pathway for the α-bromo group is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it an excellent substrate for substitution reactions. A variety of nucleophiles, including amines, alcohols, and carboxylates, can displace the bromide ion to form new carbon-heteroatom bonds. nih.gov These reactions are often facilitated by the presence of a non-nucleophilic base to neutralize the HBr byproduct. In some cases, particularly with less reactive nucleophiles, silver salts like silver(I) oxide (Ag(_2)O) can be employed to promote the reaction by coordinating with the departing bromide. nih.gov

The general scheme for this transformation allows for the introduction of diverse functional groups, leading to the synthesis of α-aminoamides, α-hydroxyamides, and α-acyloxyamides.

Table 1: Representative Nucleophilic Substitution Reactions at the α-Bromoacetamido Center

| Nucleophile (Nu-H) | Reagents and Conditions | Product Structure | Product Class |

| Diethylamine | K₂CO₃, Acetonitrile, RT | α-Aminoamide | |

| Sodium Methoxide | Methanol, RT | α-Hydroxyamide (after hydrolysis) or α-Methoxyamide | |

| Acetic Acid | Triethylamine, THF, RT | α-Acyloxyamide |

The carbon-bromine bond at the α-position of the acetamide can also undergo homolytic cleavage to generate a carbon-centered radical. This process can be initiated by photolysis, thermolysis, or through the use of a radical initiator. The resulting electrophilic α-amido radical can participate in various radical-mediated transformations. nih.gov

One significant application is the Atom Transfer Radical Addition (ATRA) to unactivated alkenes. nih.gov In this process, the α-amido radical adds across a carbon-carbon double bond, followed by a halogen atom transfer from another molecule of the starting material to propagate the radical chain. This sequence typically results in the formation of γ-lactams after a subsequent cyclization step. nih.gov However, the efficiency of such additions involving α-bromo-amide derivatives can sometimes be limited unless additional electron-withdrawing groups are present to enhance the electrophilicity of the intermediate radical. nih.gov

Radical reactions are typically initiated using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in conjunction with heat or UV light. lumenlearning.com

Exploration of the Reactivity of the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom at the C-6 position of the pyridine ring is attached to an sp²-hybridized carbon and behaves as a typical aryl halide. This site is less reactive towards classical nucleophilic substitution compared to the α-bromoacetamido center but is highly amenable to transformations mediated by transition metal catalysts. The inherent differences in reactivity between the C(sp²)-Br bond on the pyridine ring and the C(sp³)-Br bond on the acetamide side chain allow for high chemoselectivity. Under typical palladium- or copper-catalyzed cross-coupling conditions, the C(sp²)-Br bond is significantly more reactive. rsc.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 6-bromopyridine moiety is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. fishersci.co.uknih.gov The reaction of 2-bromo-N-(6-bromopyridin-3-yl)acetamide with a boronic acid or its ester would selectively occur at the 6-position of the pyridine ring.

The catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring to form a Pd(II) intermediate. youtube.com

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction for different substrates. fishersci.co.ukyonedalabs.com This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C-6 position of the pyridine ring.

Table 2: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromopyridine Derivatives

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 90-98 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-92 |

The Goldberg reaction is a copper-catalyzed method for forming C-N bonds, typically between an aryl halide and an amine or amide. nih.govnih.gov This reaction provides a direct route to introduce nitrogen-based functional groups at the C-6 position of the pyridine ring of this compound.

The reaction generally requires a copper(I) salt, such as CuI, a ligand to stabilize the copper catalyst, and a base. nih.govresearchgate.net 1,10-Phenanthroline and various diamines have proven to be effective ligands for this transformation, facilitating the coupling of even sterically hindered or less reactive amides. nih.govnih.gov The choice of base, often potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), and solvent is crucial for achieving high yields. nih.govscispace.com This methodology is highly valuable for synthesizing substituted aminopyridines.

Table 3: Representative Conditions for Copper-Catalyzed Goldberg Reaction with 2-Bromopyridine

| Amine/Amide Nucleophile | Copper Source | Ligand | Base | Solvent | Typical Yield (%) |

| N-Methylformamide | CuI | 1,10-Phenanthroline | K₃PO₄ | Toluene | 85-95 nih.govresearchgate.net |

| Pyrrolidine | CuI | DMEDA* | K₂CO₃ | Dioxane | 80-90 |

| Aniline | Cu₂O | Salicylamide | K₂CO₃ | DMF | 75-85 |

*DMEDA = N,N'-Dimethylethylenediamine

Metal-Catalyzed Cross-Coupling Reactions at C-6 of the Pyridine Ring

Other Transition Metal-Catalyzed Coupling Processes

Beyond the more common Suzuki and Buchwald-Hartwig reactions, the aryl bromide on the 6-bromopyridine moiety of the title compound is amenable to a variety of other transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The reactivity in these processes is primarily centered on the C(sp²)-Br bond of the pyridine ring, which is typically activated towards oxidative addition to a low-valent transition metal catalyst.

Notable examples of such coupling reactions applicable to this substrate include:

Stille Coupling: This reaction involves the coupling of an organotin reagent (organostannane) with the aryl bromide. The Stille coupling is known for its tolerance of a wide variety of functional groups, and the conditions are generally mild. umb.edu For a substrate like this compound, this would allow for the introduction of various alkyl, vinyl, or aryl groups. The use of heterocyclic electrophiles, such as bromopyridines, is well-established in Stille couplings. nih.gov

Sonogashira Coupling: This method is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. umb.edu This reaction would install an alkynyl substituent at the 6-position of the pyridine ring, a valuable functional group for further transformations.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl halide. Organozinc reagents are more reactive than organoboranes (used in Suzuki coupling) and organostannanes, which can be advantageous in certain cases. Palladium or nickel catalysts are commonly employed. umb.edu

Kumada Coupling: This process utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner. While Grignard reagents are highly reactive, their functional group tolerance is lower than that of organozinc or organotin reagents, which could be a limitation given the amide functionality in the target molecule. umb.edu

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions, such as homocoupling or decomposition of the starting material. acs.org

| Coupling Reaction | Organometallic Reagent | Typical Catalyst/Conditions | Bond Formed (at Pyridine C6) |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Toluene, heat | C-C |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Amine base | C-C (alkynyl) |

| Negishi | R-Zn-X | Pd(dba)₂, Ligand (e.g., SPhos) | C-C |

| Kumada | R-Mg-X | Ni(dppp)Cl₂ or Pd catalyst | C-C |

Nucleophilic Aromatic Substitution (SNAr) on the Bromopyridine Moiety

The bromine atom on the pyridine ring can also be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, which acidifies the ring protons and activates the halide positions (particularly the ortho and para positions) towards nucleophilic attack. pearson.com In 6-bromopyridin-3-yl derivatives, the bromine is at an ortho-equivalent position relative to the ring nitrogen, enhancing its electrophilic character and making it susceptible to SNAr. cymitquimica.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A potent nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. pearson.com

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. pearson.com

A variety of nucleophiles can be employed in these reactions, leading to diverse products.

| Nucleophile | Reagent Example | Product Functional Group |

| Ammonia/Amines | NaNH₂, RNH₂ | Amino (-NHR) |

| Alkoxides | NaOR | Ether (-OR) |

| Thiolates | NaSR | Thioether (-SR) |

| Cyanide | NaCN | Nitrile (-CN) |

Strongly basic conditions are often required, which necessitates that other functional groups in the molecule, such as the amide, are stable under these conditions.

Dual Functionalization Strategies Targeting Both Bromine Centers

The presence of two chemically distinct C-Br bonds in this compound opens up possibilities for dual functionalization. The key to such strategies lies in the differential reactivity of the aryl bromide versus the α-bromo amide.

Reactivity of the α-Bromo Amide: The bromine on the acetamide group is part of an α-halo carbonyl system. This makes it highly susceptible to nucleophilic substitution via an SN2 mechanism. It is generally much more reactive towards nucleophiles than the aryl bromide.

Reactivity of the Aryl Bromide: The bromine on the pyridine ring is relatively unreactive towards simple nucleophilic substitution (unless via an SNAr mechanism with very strong nucleophiles) but is readily activated by transition metal catalysts for cross-coupling reactions.

This reactivity difference allows for sequential functionalization. A typical strategy would involve:

Step 1: Reaction with a soft nucleophile (e.g., a thiol, amine, or carboxylate) under mild conditions. This would selectively displace the bromine on the acetamide side chain via an SN2 reaction without affecting the aryl bromide.

Step 2: The resulting product, now functionalized on the side chain, can undergo a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to modify the pyridine ring at the C6 position.

Alternatively, a one-pot, two-step process could be envisioned where conditions are carefully chosen to first promote the SN2 reaction at a lower temperature, followed by the addition of a cross-coupling catalyst and heating to functionalize the aryl bromide position. A hypothetical dual functionalization is outlined below:

Hypothetical Sequential Dual Functionalization Starting Material: this compound

SN2 Reaction: React with sodium thiophenoxide (PhSNa) in a solvent like DMF at room temperature. This would selectively form 2-(phenylthio)-N-(6-bromopyridin-3-yl)acetamide.

Suzuki Coupling: The intermediate from step 1 is then subjected to Suzuki coupling conditions, for example, with phenylboronic acid, a palladium catalyst, and a base, to yield 2-(phenylthio)-N-(6-phenylpyridin-3-yl)acetamide.

Mechanistic Investigations of Key Transformation Reactions

While specific mechanistic studies on this compound are not widely reported, the mechanisms of its key transformations can be understood from well-established principles for analogous systems.

Reaction Kinetics and Rate Determining Steps

For the two primary reaction classes involving the C-Br bonds:

Transition Metal-Catalyzed Cross-Coupling: For many palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst. In this step, the C(sp²)-Br bond of the bromopyridine moiety is broken, and the palladium inserts itself to form a Pd(II) species. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the ligands on the palladium catalyst.

Role of Catalysts and Ligands in Selective Functionalization

In transition metal-catalyzed reactions, the choice of catalyst and, particularly, the supporting ligands, is paramount for controlling reactivity and selectivity. nih.gov Ligands bind to the metal center and modulate its electronic and steric properties, which in turn influences every step of the catalytic cycle, from oxidative addition to reductive elimination. acs.orgnih.gov

For a molecule like this compound, ligands play a crucial role in:

Promoting Reactivity: Electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald-type ligands) are often used to accelerate the oxidative addition of unreactive aryl halides and promote the subsequent reductive elimination step.

Ensuring Chemoselectivity: In principle, a transition metal could also interact with the α-bromo amide. However, the oxidative addition into C(sp²)-Br bonds is generally much more facile than into C(sp³)-Br bonds under typical cross-coupling conditions. The ligand system can be tuned to enhance this inherent preference, ensuring that the reaction occurs exclusively at the pyridine ring. For instance, ligands that favor a specific coordination geometry or electronic state at the metal center can be selected to disfavor interaction with the amide portion of the molecule. nih.govresearchgate.net

The interplay between the substrate, catalyst, and ligand is a complex but essential aspect of modern synthetic chemistry, allowing for precise and selective bond formations. nih.gov

Derivatization and Analog Development from 2 Bromo N 6 Bromopyridin 3 Yl Acetamide Scaffold

Synthesis of Substituted N-(Bromopyridin-3-yl)acetamide Analogues

The synthesis of substituted N-(bromopyridin-3-yl)acetamide analogues from 2-bromo-N-(6-bromopyridin-3-yl)acetamide can be achieved through various synthetic methodologies that target the reactive sites of the molecule. The presence of the bromoacetyl group and the bromopyridine ring allows for selective modifications.

One common approach involves the nucleophilic substitution of the bromine atom on the acetyl moiety. A series of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives have been synthesized by reacting 2-bromo-N-(p-chlorophenyl) acetamide with various amines. irejournals.com This methodology can be adapted to this compound, allowing for the introduction of a wide range of amino groups at the 2-position of the acetamide chain. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane. irejournals.com

The following table illustrates a hypothetical series of derivatives synthesized using this approach:

| Entry | Amine | Product |

| 1 | Morpholine | 2-morpholino-N-(6-bromopyridin-3-yl)acetamide |

| 2 | Piperidine | 2-(piperidin-1-yl)-N-(6-bromopyridin-3-yl)acetamide |

| 3 | Aniline | 2-anilino-N-(6-bromopyridin-3-yl)acetamide |

| 4 | Benzylamine | 2-(benzylamino)-N-(6-bromopyridin-3-yl)acetamide |

Furthermore, the bromine atom on the pyridine (B92270) ring can be a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring, leading to a diverse library of analogues.

Incorporation of the Compound into Larger Heterocyclic Systems

The this compound scaffold is an excellent starting material for the construction of more complex, fused heterocyclic systems. This can be achieved through annulation and cyclization reactions.

Annulation reactions involve the formation of a new ring fused to an existing one. The development of efficient methods for constructing pyridine derivatives through intramolecular or intermolecular tandem addition annulation of alkynes with N-containing compounds has been a subject of considerable interest. beilstein-journals.org In the context of this compound, the amide nitrogen and the pyridine ring can participate in such reactions. For instance, a rhodium(III)-catalyzed [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkynoates has been shown to produce densely substituted phenanthrenes. mdpi.com A similar strategy could potentially be employed with this compound to construct novel fused polycyclic heteroaromatic systems.

Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of various polysubstituted ring systems. For example, the synthesis of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its subsequent cyclization to 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide demonstrates how a substituted acetamide can be a precursor to a fused heterocyclic system. researchgate.net By analogy, the bromoacetyl group of this compound can be reacted with a sulfur nucleophile, followed by intramolecular cyclization to yield thieno[2,3-b]pyridine (B153569) derivatives.

A potential reaction scheme is depicted below: Step 1: Nucleophilic substitution with sodium hydrosulfide. this compound + NaSH → 2-mercapto-N-(6-bromopyridin-3-yl)acetamide

Step 2: Intramolecular cyclization. 2-mercapto-N-(6-bromopyridin-3-yl)acetamide --(Base)--> Fused thieno[2,3-b]pyridine derivative

Chemodivergent Synthetic Approaches Leading to Diverse Molecular Architectures

Chemodivergent synthesis allows for the generation of structurally diverse products from a single starting material by tuning the reaction conditions. A study on the reaction of α-bromoketones with 2-aminopyridine (B139424) demonstrated that either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines could be selectively synthesized by altering the catalyst and solvent. nih.govrsc.org

This principle can be applied to this compound. The reaction of this compound with different reagents under varied conditions could lead to a range of distinct molecular architectures. For example, reaction with a binucleophile could result in different cyclized products depending on which nucleophilic center attacks first and the subsequent reaction pathway.

The following table outlines a hypothetical chemodivergent approach:

| Reagent | Conditions | Product Class |

| Hydrazine | Toluene, I2/TBHP | Substituted pyrazoles |

| Hydrazine | Ethyl acetate, TBHP | Fused triazinones |

| Thiourea | Ethanol, reflux | Thiazole derivatives |

| Thiourea | DMF, K2CO3 | Fused pyrimidinethiones |

Design and Synthesis of Advanced Organic Intermediates for Complex Molecule Construction

This compound can serve as a precursor for the synthesis of more complex and advanced organic intermediates. nih.gov These intermediates can then be used in the construction of larger, more intricate molecules. For instance, the bromoacetyl group can be converted into other functional groups, such as an α-azidoacetamide, which can then undergo click chemistry reactions.

Furthermore, the bromine atoms on both the acetyl and pyridine moieties can be sequentially functionalized using orthogonal protection-deprotection strategies. This would allow for the regioselective introduction of different substituents, creating highly functionalized and versatile building blocks for complex molecule synthesis.

An example of the synthesis of an advanced intermediate is the conversion of the bromoacetyl group to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions.

Step 1: Kornblum oxidation. this compound + DMSO → 2-oxo-N-(6-bromopyridin-3-yl)acetamide

This glyoxylamide derivative can then be used in reactions such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions to build more complex carbon skeletons.

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Conformational Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules. For 2-bromo-N-(6-bromopyridin-3-yl)acetamide, ¹H and ¹³C NMR would be instrumental in confirming the connectivity of the molecule and providing insights into its conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetamide (B32628) group, and the amide proton. The chemical shifts and coupling patterns of the pyridyl protons would confirm the 3,6-disubstitution pattern. The amide proton would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the brominated pyridine ring. The chemical shifts of the carbons bonded to bromine would be significantly influenced by the halogen's electronegativity.

Based on analogous compounds, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.5 - 9.5 (broad singlet) | - |

| Pyridine H-2 | 8.2 - 8.4 (doublet) | 148 - 152 |

| Pyridine H-4 | 7.8 - 8.0 (doublet of doublets) | 138 - 142 |

| Pyridine H-5 | 7.2 - 7.4 (doublet) | 125 - 129 |

| Acetamide CH₂ | 4.0 - 4.2 (singlet) | 28 - 32 |

| Carbonyl C=O | - | 165 - 170 |

| Pyridine C-3 | - | 118 - 122 |

| Pyridine C-6 | - | 140 - 144 |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and other experimental conditions.

Utilization of Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation in Complex Transformations

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The presence of two bromine atoms in this compound would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a bromomethyl radical and a pyridinyl-substituted amide cation.

Amide bond cleavage: Scission of the amide C-N bond, generating a bromoacetyl cation and a 6-bromopyridin-3-amine radical cation, or their respective neutral and charged counterparts.

Loss of bromine: Fragmentation involving the loss of a bromine atom from the molecular ion or subsequent fragment ions.

The following table presents the expected major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₇H₅Br₂N₂O]⁺ | 308, 310, 312 |

| [M - Br]⁺ | [C₇H₅BrN₂O]⁺ | 229, 231 |

| [M - CH₂Br]⁺ | [C₆H₄BrN₂O]⁺ | 215, 217 |

| [C₅H₃BrN]⁺ | Bromopyridyl cation | 157, 159 |

| [CH₂Br]⁺ | Bromomethyl cation | 93, 95 |

Note: The m/z values reflect the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

While the crystal structure of this compound is not publicly available, the solid-state structure of the analogous compound, 2-bromo-N-(4-bromophenyl)acetamide, provides valuable insights into the likely intermolecular interactions. nih.govresearchgate.net In the crystal lattice of 2-bromo-N-(4-bromophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming chains. nih.govresearchgate.net

The crystallographic data for the related compound 2-bromo-N-(4-bromophenyl)acetamide is presented below.

| Parameter | 2-bromo-N-(4-bromophenyl)acetamide |

| Molecular Formula | C₈H₇Br₂NO |

| Molecular Weight | 292.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

Data from Gowda et al. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. The spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the amide and bromopyridine moieties.

Key expected vibrational frequencies include:

N-H stretch: A sharp to moderately broad band in the region of 3300-3100 cm⁻¹, characteristic of a secondary amide.

C=O stretch (Amide I): A strong absorption band typically found between 1680 and 1630 cm⁻¹.

N-H bend (Amide II): A band of variable intensity in the range of 1570-1515 cm⁻¹.

Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region, indicative of the pyridine ring.

C-Br stretches: Absorptions in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

The following table summarizes the predicted characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H stretch | Amide | 3300 - 3100 | Medium to Strong |

| Aromatic C-H stretch | Pyridine | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | CH₂ | 2960 - 2850 | Weak to Medium |

| C=O stretch (Amide I) | Amide | 1680 - 1630 | Strong |

| N-H bend (Amide II) | Amide | 1570 - 1515 | Medium to Strong |

| Aromatic C=C/C=N stretch | Pyridine | 1600 - 1400 | Medium to Strong |

| C-N stretch | Amide | 1300 - 1200 | Medium |

| C-Br stretch | Bromoalkane | 700 - 500 | Medium to Strong |

| C-Br stretch | Bromopyridine | 650 - 550 | Medium to Strong |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and physical state of the sample.

Computational and Theoretical Investigations of 2 Bromo N 6 Bromopyridin 3 Yl Acetamide and Its Derivatives

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

No published studies were identified that performed quantum mechanical calculations to determine the electronic structure or reactivity descriptors (such as HOMO/LUMO energies, ionization potential, or electron affinity) for 2-bromo-N-(6-bromopyridin-3-yl)acetamide.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Elucidation

There is no available research detailing the use of DFT calculations to analyze reaction pathways or elucidate transition states involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search for molecular dynamics simulation data to understand the conformational landscape and intermolecular interactions of this compound yielded no results.

Predictive Modeling for Reactivity and Selectivity in Organic Transformations

No predictive models for the reactivity or selectivity of this compound in organic transformations have been reported in the scientific literature.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationship Sar Studies

Theoretical and Mechanistic Aspects of Molecular Recognition and Ligand Binding

No computational docking or molecular dynamics simulation studies have been published for 2-bromo-N-(6-bromopyridin-3-yl)acetamide. Such studies would theoretically provide insights into its potential binding modes and affinities with biological targets.

There is no available research analyzing the binding site topography or calculating the ligand efficiency of this compound in any model system.

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

The scientific literature contains no investigations into the potential enzyme inhibitory activities of this compound, nor any elucidation of its mechanism of inhibition at a molecular level.

Characterization of Allosteric Modulation Mechanisms

There are no published studies characterizing this compound as an allosteric modulator of any biological target.

Development of Chemical Probes for Interrogating Biological Pathways

This compound has not been reported in the development of chemical probes for the investigation of biological pathways.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Catalytic Systems for Efficient Functionalization

The presence of two distinct carbon-bromine bonds in 2-bromo-N-(6-bromopyridin-3-yl)acetamide invites the development of sophisticated catalytic systems for selective functionalization. Future research will likely focus on achieving site-selective transformations, enabling chemists to modify one bromine atom while leaving the other intact.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of novel palladium catalysts with specialized ligands will be crucial for modulating the reactivity of the two C-Br bonds. For instance, ligands designed to have specific steric and electronic properties could preferentially activate the C-Br bond on the pyridine (B92270) ring over the more aliphatic C-Br bond of the acetamide (B32628) group, or vice-versa.

Another promising area is the use of copper and nickel catalysis, which often provide complementary reactivity to palladium. These systems could be explored for reactions such as aminations, etherifications, and cyanations. The challenge lies in designing catalytic systems that can operate under mild conditions to preserve the amide functionality.

| Catalytic System | Target Bond | Potential Transformation | Research Focus |

| Palladium/Buchwald-Hartwig Ligands | C(sp2)-Br (Pyridine) | C-N, C-O, C-S bond formation | Ligand design for enhanced selectivity and activity at lower temperatures. |

| Palladium/Norbornene | C(sp2)-Br (Pyridine) | Ortho-functionalization | Catellani-type reactions for multi-functionalization in a single pot. researchgate.net |

| Nickel/Bipyridine Ligands | C(sp2)-Br & C(sp3)-Br | Cross-coupling with organometallic reagents | Exploring chemoselectivity based on ligand and reaction conditions. |

| Copper/Phenanthroline Ligands | C(sp2)-Br (Pyridine) | Ullmann-type couplings | Development of soluble copper catalysts for milder reaction conditions. |

Exploration of Sustainable Synthetic Routes for the Compound

Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future research will be directed towards developing more sustainable and environmentally benign synthetic pathways for this compound and its precursors.

One avenue of exploration is the use of flow chemistry. Continuous flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for process automation. Developing a continuous synthesis would reduce reaction times, minimize side products, and allow for easier scalability.

The principles of green chemistry will also be central to future synthetic strategies. This includes using safer solvents, reducing the number of synthetic steps (atom economy), and employing catalytic rather than stoichiometric reagents. For instance, developing a one-pot synthesis from readily available starting materials like 3-amino-6-bromopyridine (B21960) and a bromoacetylating agent in a green solvent would be a significant advancement.

| Sustainable Approach | Key Principles | Potential Advantages |

| Flow Chemistry | Improved process control, enhanced safety | Higher yields, reduced waste, easier scale-up. |

| Catalytic Bromination | Use of catalytic bromine sources | Reduced use of hazardous elemental bromine. |

| One-Pot Synthesis | Combining multiple steps | Reduced solvent use, energy consumption, and purification steps. |

| Bio-based Solvents | Use of renewable solvents | Reduced environmental impact compared to traditional chlorinated solvents. |

Integration into Advanced Functional Materials Research

The rigid, heteroaromatic structure of the bromopyridine core, combined with the potential for hydrogen bonding via the amide group, makes this compound an interesting building block for advanced functional materials.

Future research could explore its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The pyridine nitrogen and the amide oxygen could act as coordination sites for metal ions, while the bromine atoms could be used as handles for post-synthetic modification to tune the properties of the resulting framework. Such materials could have applications in gas storage, catalysis, and sensing.

Furthermore, derivatives of this compound could be investigated as organic semiconductors or components in optoelectronic devices. By extending the π-conjugated system through cross-coupling reactions at the brominated positions, it may be possible to create molecules with desirable electronic properties, such as charge transport capabilities or light-emitting characteristics.

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To fully explore the potential of the this compound scaffold, high-throughput synthesis and screening methods will be indispensable. nih.gov By systematically replacing the bromine atoms with a diverse range of functional groups, large libraries of derivatives can be generated.

Automated synthesis platforms can be employed to perform parallel reactions in microtiter plates, allowing for the rapid creation of hundreds or thousands of unique compounds. These libraries can then be screened for various properties, such as biological activity in drug discovery programs or catalytic activity in materials science. nih.gov This approach accelerates the discovery process by rapidly identifying structure-activity relationships.

| High-Throughput Stage | Technology/Method | Objective |

| Synthesis | Automated liquid handlers, parallel reactors | Rapid generation of a diverse chemical library from the core scaffold. |

| Purification | Parallel HPLC/SFC | Efficient purification of synthesized compounds for screening. |

| Screening | Miniaturized assays (e.g., fluorescence, luminescence) | Rapidly assess the properties (e.g., biological, optical, catalytic) of the library. |

| Data Analysis | Cheminformatics software | Identify hits and establish structure-activity relationships. |

Computational Design of Next-Generation Analogues with Tailored Reactivity or Interaction Profiles

Computational chemistry and molecular modeling will play a pivotal role in guiding the future design of analogues of this compound. Density Functional Theory (DFT) can be used to predict the reactivity of the different positions on the molecule, aiding in the development of selective functionalization strategies. mdpi.com

By modeling the interactions of virtual derivatives with biological targets, such as enzymes or receptors, computational methods can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This in-silico screening can significantly reduce the time and cost associated with experimental studies.

Furthermore, computational tools can be used to predict the electronic and photophysical properties of novel materials derived from this scaffold. This allows for the rational design of molecules with tailored absorption and emission spectra, or specific charge transport characteristics, for applications in organic electronics. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-(6-bromopyridin-3-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via bromoacetylation of 6-bromopyridin-3-amine. Key steps include:

- Acylation : React 6-bromopyridin-3-amine with bromoacetyl bromide in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere to avoid hydrolysis.

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., di-brominated byproducts).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Employ a multi-technique approach:

Q. What purification challenges arise due to bromine substitution, and how can they be addressed?

Methodological Answer: Bromine’s electron-withdrawing effect increases compound polarity, complicating separation:

- Byproduct Removal : Use preparative HPLC with a reverse-phase column (e.g., C18) and acetonitrile/water (60:40) to resolve impurities like unreacted amine or di-brominated analogs .

- Crystallization Optimization : Add trace amounts of DMSO to ethanol/water mixtures to improve crystal lattice formation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for elucidating:

- Torsional Angles : The acetamide side chain’s orientation relative to the pyridine ring (anti-perpendicular conformation observed in analogs ).

- Packing Interactions : Halogen bonds (Br···O/N) and π-π stacking between pyridine rings .

- Software Tools : Use SHELXL for refinement and WinGX/ORTEP for visualization. For high-resolution data, apply twin refinement if crystals exhibit pseudo-merohedral twinning .

Q. How do structural modifications influence biological activity (e.g., enzyme inhibition)?

Methodological Answer: Structure-activity relationship (SAR) studies require:

- Targeted Derivatives : Synthesize analogs with varying substituents (e.g., methoxy, nitro groups) on the pyridine ring.

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like kinases or proteases. The bromine atoms may occupy hydrophobic pockets, enhancing binding .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) against cancer cell lines (e.g., leukemia) .

Q. How should researchers address contradictions in spectroscopic data across studies?

Methodological Answer: Discrepancies (e.g., NMR peak shifts) may arise from solvent polarity, pH, or tautomerism:

- Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding effects .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers in the acetamide group .

- Cross-Validation : Correlate crystallographic data (bond lengths/angles) with computed DFT models (e.g., Gaussian 16) .

Q. What are the implications of bromine’s heavy atom effect on photophysical studies?

Methodological Answer: Bromine enhances spin-orbit coupling, affecting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.